6-[(3,4-dimethylphenyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione
Description
6-[(3,4-Dimethylphenyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione (CAS: 5739-95-7) is a pyrimidine-2,4-dione derivative characterized by a 3-methyl group at position 3 and a 3,4-dimethylphenyl-substituted amino group at position 5. Key synonyms include NSC 345661 and ZINC1580137 . Its structure (Figure 1) combines a planar pyrimidine-dione core with hydrophobic aryl and methyl groups, influencing solubility, binding affinity, and metabolic stability.
Figure 1: Structural diagram of this compound.
Properties
IUPAC Name |
6-(3,4-dimethylanilino)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-4-5-10(6-9(8)2)14-11-7-12(17)16(3)13(18)15-11/h4-7,14H,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCBYCDNGBXOKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=O)N(C(=O)N2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354629 | |
| Record name | STK068961 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59776-24-8 | |
| Record name | STK068961 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-[(3,4-dimethylphenyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylaniline with ethyl acetoacetate in the presence of a base, followed by cyclization with urea or thiourea. The reaction conditions typically include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include using advanced techniques such as microwave-assisted synthesis or employing catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
6-[(3,4-dimethylphenyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development and biochemical research.
Medicine: Due to its structural similarity to other bioactive pyrimidines, it is being explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound’s stability and reactivity make it suitable for use in the development of agrochemicals, such as herbicides and fungicides
Mechanism of Action
The mechanism of action of 6-[(3,4-dimethylphenyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties. The exact molecular pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Hydroxy vs. 3-Methyl Substitutions
Compounds with a 3-hydroxy group differ in hydrogen-bonding capacity compared to 3-methyl derivatives.
Key Insights:
Variations in 6-Amino Substituents
The 6-position substituent significantly impacts biological activity and pharmacokinetics.
Key Insights:
Core Modifications and Additional Functional Groups
Modifications beyond positions 3 and 6 alter electronic and steric properties.
Key Insights:
Biological Activity
6-[(3,4-Dimethylphenyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione, also known by its CAS number 42212-19-1, is a heterocyclic compound belonging to the pyrimidine family. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 217.22 g/mol. The compound features a pyrimidine ring substituted with a dimethylphenyl amino group at the 6-position and a methyl group at the 3-position.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁N₃O₂ |
| Molecular Weight | 217.22 g/mol |
| Boiling Point | Not available |
| Solubility | High |
| LogP | Not specified |
Antimicrobial Activity
Research has indicated that compounds similar to this compound possess significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have been observed to exhibit Minimum Inhibitory Concentrations (MICs) as low as 32 µg/mL against certain pathogens.
Enzyme Inhibition
One of the notable biological activities of this compound involves its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme implicated in the metabolism of neurotransmitters and thus relevant in treating depression and other mood disorders. In vitro studies have demonstrated that certain derivatives exhibit competitive inhibition against MAO-A with IC50 values ranging from 0.060 µM to 0.241 µM, indicating strong inhibitory potential compared to standard inhibitors like moclobemide.
Table: Inhibition Profile of Related Compounds
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Compound 6b | 0.060 | Reversible |
| Moclobemide | 4.664 | Reversible |
| Clorgyline | 0.048 | Irreversible |
Anticancer Activity
Preliminary studies have suggested that compounds within this class may exhibit anticancer properties. For example, cell line assays have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes and receptors involved in metabolic pathways.
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound binds to its targets. For instance, docking simulations against MAO-A revealed that the compound forms significant interactions with key amino acids within the active site, suggesting a favorable binding conformation that supports its inhibitory activity.
Case Studies
- Study on Antimicrobial Activity : A study conducted by researchers evaluated the antimicrobial efficacy of several derivatives against clinical isolates of bacteria. Results indicated that certain analogs showed enhanced activity compared to traditional antibiotics.
- Enzyme Inhibition Research : A paper published in Journal of Medicinal Chemistry detailed the synthesis and biological evaluation of various pyrimidine derivatives as MAO inhibitors. The study highlighted that modifications at specific positions significantly influenced their inhibitory potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
